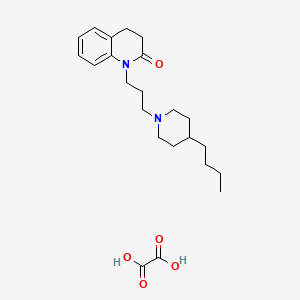

77-LH-28-1 Oxalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

CNS penetrant, selective M1 muscarinic receptor agonist; High Quality Biochemicals for Research Uses

Muscarinic Receptor System:

Muscarinic receptors are a family of G protein-coupled receptors (GPCRs) found throughout the body, including the central nervous system (CNS) and peripheral organs. They play a crucial role in various physiological processes, including memory, learning, cognition, smooth muscle contraction, and salivary and tear gland secretion .

Selective M1 Receptor Agonism:

77-LH-28-1 Oxalate is a selective agonist for the M1 subtype of muscarinic receptors. This means it binds to and activates the M1 receptor specifically, exhibiting over 100-fold selectivity compared to other muscarinic receptor subtypes (M2-M5) . This selectivity is crucial for research purposes as it allows scientists to study the specific effects of M1 receptor activation without interference from other muscarinic receptors.

CNS Penetration and Cognition Enhancement:

One of the key characteristics of 77-LH-28-1 Oxalate is its ability to penetrate the blood-brain barrier (BBB), allowing it to reach and activate M1 receptors in the brain . This property makes it a valuable tool for studying the role of M1 receptors in cognitive function and exploring potential treatments for cognitive impairments associated with various neurological disorders.

Research Applications:

Due to its selective M1 receptor agonism and CNS penetration, 77-LH-28-1 Oxalate is being explored in various research applications, including:

- Understanding the role of M1 receptors in learning and memory: Researchers are using 77-LH-28-1 Oxalate to investigate the mechanisms by which M1 receptor activation influences cognitive processes like memory formation and consolidation .

- Developing treatments for cognitive decline: 77-LH-28-1 Oxalate is being studied as a potential therapeutic agent for improving cognitive function in age-related cognitive decline and neurodegenerative diseases like Alzheimer's disease .

- Investigating the role of M1 receptors in other neurological disorders: Researchers are exploring the potential application of 77-LH-28-1 Oxalate in understanding and treating other neurological conditions potentially linked to M1 receptor dysfunction, such as schizophrenia and Parkinson's disease.

77-LH-28-1 Oxalate is a novel compound that serves as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. This compound is characterized by its unique chemical structure, which incorporates a tetrahydropyridine nucleus. It is part of a broader class of compounds designed to enhance cognitive function and has shown promise in various pharmacological contexts, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease and schizophrenia .

As a selective M1 muscarinic receptor agonist, 77-LH-28-1 Oxalate likely mimics the action of natural neurotransmitters that bind to these receptors. This could potentially lead to activation of various cellular signaling pathways involved in memory, learning, and other cognitive functions mediated by M1 receptors [].

However, the specific mechanism of action of 77-LH-28-1 Oxalate requires further investigation. Studies on its binding affinity, downstream signaling effects, and functional consequences in relevant cell lines or animal models would be necessary to elucidate its mechanism fully [].

77-LH-28-1 has been studied for its biological activity, particularly its interaction with muscarinic receptors. It acts as a selective positive allosteric modulator for the M1 subtype of muscarinic acetylcholine receptors, which are implicated in cognitive processes. In preclinical studies, 77-LH-28-1 demonstrated significant cognitive-enhancing effects and potential therapeutic benefits in models of Alzheimer's disease and schizophrenia .

The synthesis of 77-LH-28-1 Oxalate follows a multi-step process:

- Preparation of Precursors: The initial step involves synthesizing key intermediates through reactions such as the Menshutkin reaction.

- Formation of the Free Base: The compound is converted into its free base form through various alkylation procedures.

- Oxalate Salt Formation: The free base is treated with oxalic acid in methanol to yield the oxalate salt, which can be crystallized for purification .

77-LH-28-1 Oxalate has potential applications in pharmacology, particularly in:

- Cognitive Enhancement: Its ability to modulate muscarinic receptors suggests applications in treating cognitive deficits associated with neurodegenerative diseases.

- Research Tools: As a selective modulator, it serves as an important tool for studying muscarinic receptor functions and their role in various physiological processes .

Studies involving 77-LH-28-1 have focused on its interactions with muscarinic acetylcholine receptors. The compound has shown selective binding and activation profiles, particularly favoring the M1 subtype over others. This selectivity is crucial for minimizing side effects associated with broader receptor activation .

77-LH-28-1 shares structural and functional similarities with several other compounds that target muscarinic receptors. Below are some similar compounds:

| Compound Name | Structure Type | Key Activity | Unique Features |

|---|---|---|---|

| Xanomeline | Tetrahydropyridine derivative | M1 receptor agonist | Cognitive enhancement properties |

| AC-42 | Muscarinic agonist | M1 receptor selective | Potential for Alzheimer's treatment |

| 77-LH-28-2 | Analog of 77-LH-28-1 | Positive allosteric modulation | Variations in receptor selectivity |

Uniqueness: What sets 77-LH-28-1 apart from these compounds is its specific design as a positive allosteric modulator rather than a direct agonist or antagonist, allowing it to fine-tune receptor activity without fully activating the receptor pathways, thereby potentially reducing side effects .